

# Reproducibility of Tavapadon's Effects: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: *Tavapadon*

Cat. No.: *B1193690*

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**Tavapadon**, an investigational partial agonist of the dopamine D1 and D5 receptors, has demonstrated consistent efficacy and safety across a series of pivotal Phase 3 clinical trials. While direct reproducibility studies by independent laboratories are not yet available for this novel compound, the congruence of findings from the multi-center TEMPO-1, TEMPO-2, and TEMPO-3 trials provides a strong indication of the robustness of its therapeutic effects in distinct populations of patients with Parkinson's disease.

This guide provides a comprehensive comparison of **Tavapadon**'s performance, drawing upon the available clinical trial data. It is intended for researchers, scientists, and drug development professionals interested in the evidence supporting this emerging therapeutic.

## Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the Phase 3 clinical trial program for **Tavapadon**, comparing its effects to placebo.

### Table 1: Efficacy of Tavapadon as Monotherapy in Early Parkinson's Disease

Trial	Treatment Group	N	Baseline MDS-UPDRS Parts II & III Score (Mean)	Change from Baseline at Week 26/27 (Mean)	Placebo-Adjusted Difference	p-value
TEMPO-1	Tavapadon 5 mg/day	-	Not Reported	-9.7	-11.5	<0.0001
	Tavapadon 15 mg/day	-	Not Reported	-10.2	-12.0	<0.0001
	Placebo	-	Not Reported	+1.8	-	-
TEMPO-2	Tavapadon (flexible dose 5-15 mg/day)	-	Not Reported	-10.3	-9.1	<0.0001
	Placebo	-	Not Reported	-1.2	-	-

MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale. A negative change indicates improvement.

## Table 2: Efficacy of Tavapadon as Adjunctive Therapy in Advanced Parkinson's Disease

Trial	Treatment Group	N	Primary Endpoint	Change from Baseline (Mean)	Placebo-Adjusted Difference	p-value
TEMPO-3	Tavapadon (adjunctive to Levodopa)	252	Increase in "ON" time without troublesome dyskinesia (hours/day)	1.7	1.1	<0.0001
	Placebo (adjunctive to Levodopa)	255	0.6	-	-	
	Tavapadon (adjunctive to Levodopa)	252	Reduction in "OFF" time (hours/day)	Not explicitly stated, but statistically significant	-	<0.05
	Placebo (adjunctive to Levodopa)	255	Not explicitly stated	-	-	

## Experimental Protocols

The methodologies for the pivotal Phase 3 trials of **Tavapadon** are summarized below.

### TEMPO-1 and TEMPO-2 Trials (Monotherapy in Early Parkinson's Disease)

- Objective: To evaluate the efficacy, safety, and tolerability of **Tavapadon** as a once-daily monotherapy in patients with early-stage Parkinson's disease.

- Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
- Patient Population: Adults with a diagnosis of Parkinson's disease for less than three years who had not received significant prior dopaminergic therapy.[1]
- Intervention:
  - TEMPO-1: Fixed daily doses of 5 mg or 15 mg of **Tavapadon** versus placebo.
  - TEMPO-2: Flexible-dose regimen of **Tavapadon** (5 mg to 15 mg) versus placebo.
- Duration: 26-27 weeks.
- Primary Endpoint: Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II (Motor Experiences of Daily Living) and III (Motor Examination) combined score.
- Key Secondary Endpoint: Change from baseline in the MDS-UPDRS Part II score.

## TEMPO-3 Trial (Adjunctive Therapy in Advanced Parkinson's Disease)

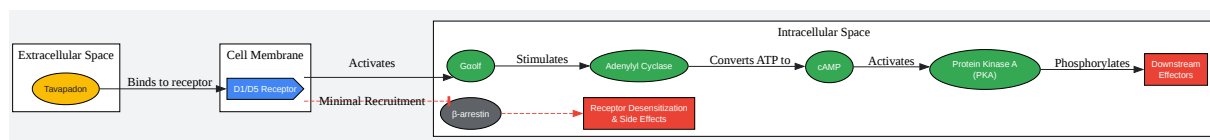
- Objective: To assess the efficacy, safety, and tolerability of **Tavapadon** as an adjunctive therapy to levodopa in patients with advanced Parkinson's disease experiencing motor fluctuations.
- Design: Randomized, double-blind, placebo-controlled, parallel-group, flexible-dose study.
- Patient Population: Adults (ages 40-80) with a confirmed diagnosis of Parkinson's disease, experiencing motor fluctuations, and on a stable dose of levodopa for at least four weeks prior to screening.[2]
- Intervention: **Tavapadon** (titrated to 5-15 mg once daily) or placebo, administered adjunctively to the patient's existing levodopa regimen.
- Duration: 27 weeks.

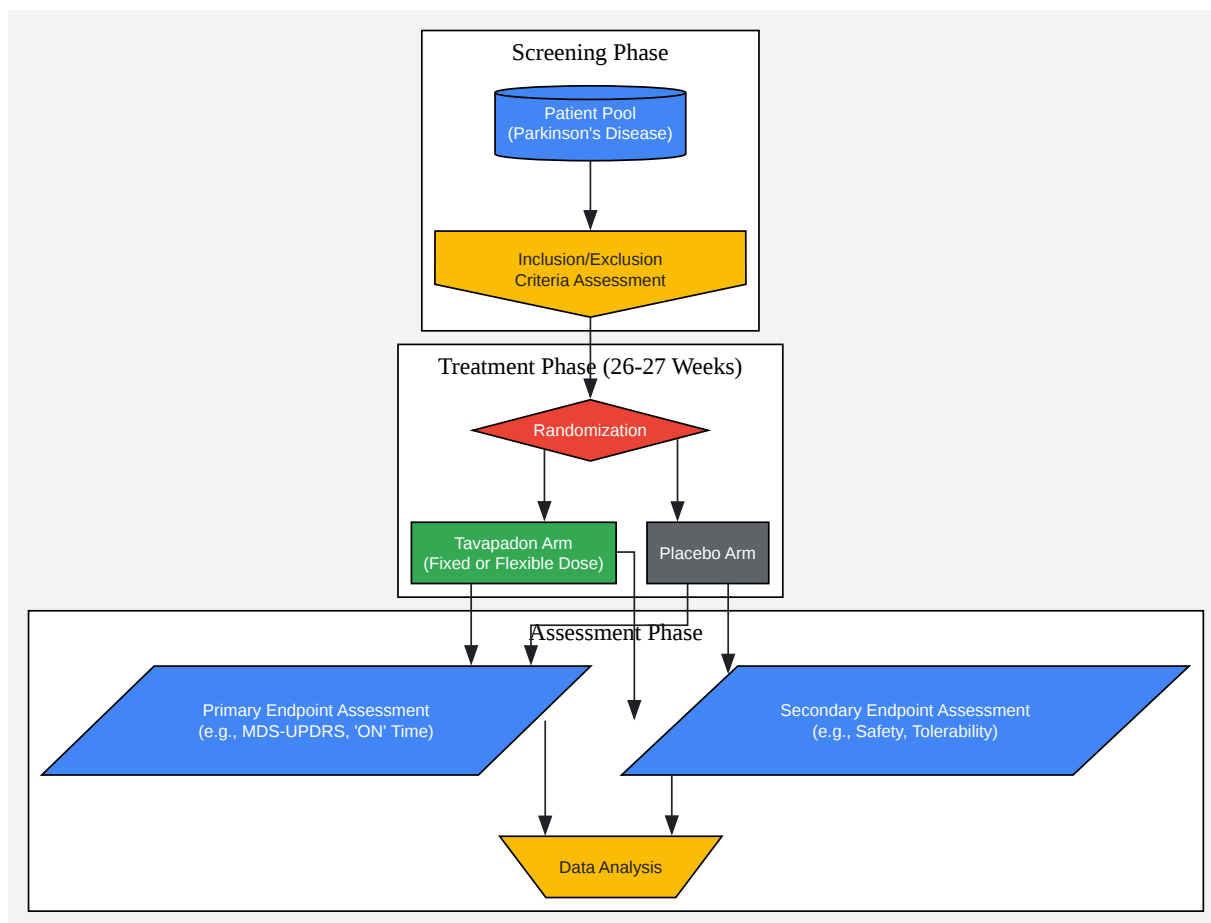
- Primary Endpoint: Change from baseline in the total "ON" time without troublesome dyskinesia, based on a two-day average of a self-completed patient diary (Hauser diary).[2]
- Key Secondary Endpoints: Change from baseline in total daily "OFF" time and changes in MDS-UPDRS Part I, II, and III scores.[2]

## Visualizations

### Tavapadon's Signaling Pathway

**Tavapadon** is a partial agonist of the D1 and D5 dopamine receptors. Its mechanism of action is believed to involve the activation of the G $\alpha$ olf signaling pathway, with minimal recruitment of  $\beta$ -arrestin. This biased agonism may contribute to its sustained therapeutic effects and favorable side-effect profile.[3]





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## References

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